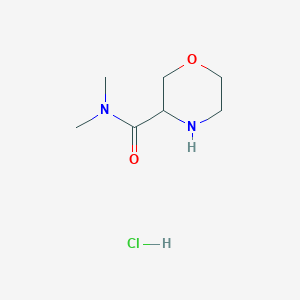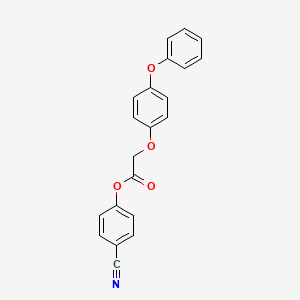
4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate” is a chemical compound with the molecular formula C21H15NO4 . It is related to 4-Cyanophenyl acetate, which is used as a nitrile precursor to synthesize 1,2,4,5-tetrazines .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The compound has a complex structure with multiple aromatic rings and functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . These databases provide information on properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and more .Applications De Recherche Scientifique
Enzymatic Synthesis of Juvenile Hormone Analogues : Nishizawa et al. (1997) demonstrated that lipase-catalyzed hydrolysis of 1-(4-phenoxyphenoxy)-2-propyl acetate can be used for the preparation of enantiomerically pure juvenile hormone analogues, which are significant in insect control and pest management (Nishizawa et al., 1997).
Development of Novel Copolymers : Barilla et al. (2021) explored the synthesis of novel copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, highlighting their potential in material science for creating new polymeric materials with unique properties (Barilla et al., 2021).
Purification of Acetophenones from Medicinal Plants : Liu et al. (2008) utilized high-speed counter-current chromatography for isolating and purifying various acetophenones from the Chinese medicinal plant Cynanchum bungei Decne, indicating the significance of this compound in natural product extraction and pharmaceutical applications (Liu et al., 2008).
Photocatalytic Oxidation Studies : Tachikawa et al. (2004) investigated the photocatalytic one-electron oxidation of biphenyl derivatives, including 4-cyanophenyl 2-(4-phenoxyphenoxy)acetate, on TiO2 surfaces, which is relevant in environmental chemistry and photocatalysis (Tachikawa et al., 2004).
Corrosion Inhibition in Industrial Applications : Lgaz et al. (2017) explored the anti-corrosive properties of chalcone derivatives, including ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, for mild steel in hydrochloric acid, suggesting its potential in corrosion protection (Lgaz et al., 2017).
Mécanisme D'action
Target of Action
It is structurally similar to fenoxycarb , a juvenile hormone agonist (JHA) that is classified as an insect growth regulator (IGR) . Therefore, it’s possible that 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate may also target juvenile hormone receptors in insects, but this requires further investigation.
Mode of Action
The exact mode of action of this compound is currently unknown. If it acts similarly to fenoxycarb, it could interact with juvenile hormone receptors, leading to changes in the development and growth of insects . .
Biochemical Pathways
If it acts like fenoxycarb, it could potentially affect the juvenile hormone pathway, which plays a crucial role in insect development and reproduction . .
Result of Action
If it acts like fenoxycarb, it could potentially disrupt normal insect development and reproduction . .
Propriétés
IUPAC Name |
(4-cyanophenyl) 2-(4-phenoxyphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c22-14-16-6-8-20(9-7-16)26-21(23)15-24-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-13H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKCKSCRSZJUQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2375579.png)
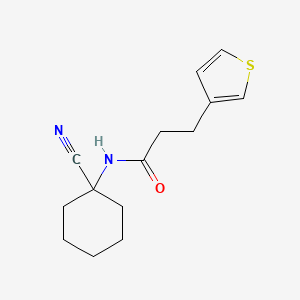
![N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide](/img/structure/B2375582.png)
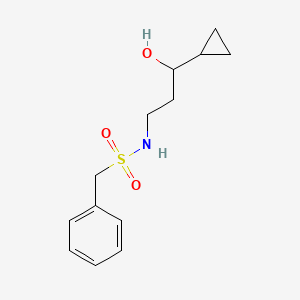
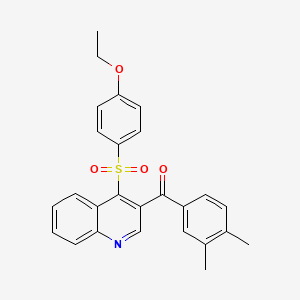
![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)
![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)
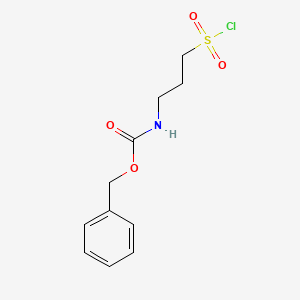
![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)
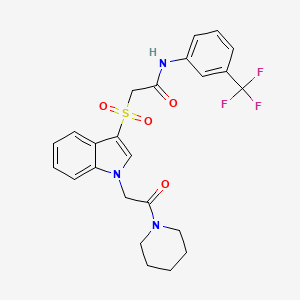
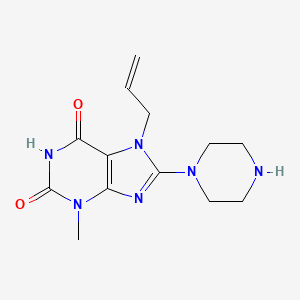
![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)
![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)
